molecular formula C20H20ClNO4 B2774303 N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2319877-35-3

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B2774303
CAS RN: 2319877-35-3
M. Wt: 373.83
InChI Key: AUTGMARDTSUBMV-UHFFFAOYSA-N
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Description

The compound is an amide derivative containing furan rings and a chlorophenoxy group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Amides are a type of functional group consisting of a carbonyl group linked to a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as N-(Furan-2-ylmethyl)furan-2-carboxamide, have been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The ligand H2L is synthesized through condensation reactions of primary amines with carbonyl compounds, forming Schiff bases. In coordination chemistry, Schiff bases are unique ligands due to their diverse donor groups and flexibility. When H2L reacts with metal ions (Cu(II), Co(II), Ni(II), and Zn(II)), it forms complexes with a stoichiometric ratio of 1:2 (metal:ligand). These complexes exhibit stability and can chelate metal ions in various ways (mono-, bi-, and polydentate). The ligand coordinates to the metal ion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen. These metal complexes find applications in catalysis, analytical chemistry, and potentially as therapeutic agents .

Biological Activities and Cytotoxicity

Schiff bases, including H2L, have been studied for their biological activities. The presence of azomethine nitrogen (C=N) in these compounds allows them to interact with biomolecules like proteins and amino acids. Heterocyclic derivatives containing nitrogen and oxygen atoms have therapeutic potential against certain tumors. In vitro cytotoxicity studies revealed that the ligand H2L is more potent than its metal complexes (Cu, Co, Ni, and Zn). These findings suggest that H2L could be explored further for its anticancer properties .

Antibacterial Activity

While specific data on H2L’s antibacterial activity is not available, related furan derivatives have shown promise. Researchers have designed and synthesized nitrofurantoin analogues containing furan scaffolds. These compounds exhibited antibacterial properties, making furan-based molecules interesting targets for drug development .

Molecular Modeling and Quantum Chemical Calculations

Density Functional Theory (DFT) and molecular modeling studies can provide insights into H2L’s electronic structure, stability, and reactivity. Calculations of HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), and their energy gap can guide further investigations. For instance, understanding the electronic properties of H2L and its metal complexes can aid in predicting their behavior in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific functional groups present in the molecule. For example, furan compounds can be hazardous due to their potential toxicity .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-20(2,26-15-9-7-14(21)8-10-15)19(23)22-13-16(17-5-3-11-24-17)18-6-4-12-25-18/h3-12,16H,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGMARDTSUBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide

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